
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as FP-3 and belongs to the class of urea derivatives.
Scientific Research Applications
Central Nervous System Agents
A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, which share structural motifs with the specified compound, have been synthesized and screened for pharmacological activity, demonstrating anxiolytic and muscle-relaxant properties. These activities suggest potential applications in treating anxiety and muscle-related disorders (Rasmussen et al., 1978).
Hydrogel Formation
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in various acids at low pH, indicating the compound's utility in tuning gel physical properties through anion identity. This research presents a method to manipulate the rheology and morphology of hydrogels, useful in biomedical applications (Lloyd & Steed, 2011).
Antibacterial Drug Development
A novel oxazolidinone antibacterial drug, FYL-67, showing excellent activity against Gram-positive organisms like MRSA, incorporates a structure related to the specified compound. The metabolic biotransformation of FYL-67 was explored, providing insights valuable for the development and validation of analytical methods for drug quantification in biological samples (Sang et al., 2016).
Kinase Inhibition for Psoriasis Treatment
Compounds structurally related to the specified molecule have been optimized for inhibitory activity against FMS-like tyrosine kinase 3 (FLT3), demonstrating significant antipsoriatic effects in a psoriatic animal model. This research supports the compound's potential as a drug candidate for psoriasis treatment (Li et al., 2016).
Chemical Synthesis and Interaction Studies
Research into pyrid-2-yl ureas, including compounds similar to the specified one, has investigated the effects of substituents on intramolecular hydrogen bonding and cytosine complexation, highlighting the compound's relevance in chemical synthesis and molecular interaction studies (Chien et al., 2004).
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-13-3-5-14(6-4-13)23-17(24)22-11-15-16(21-9-8-20-15)12-2-1-7-19-10-12/h1-10H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWTXIIMODPDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

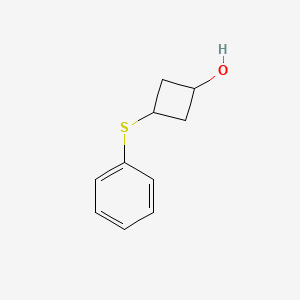
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)
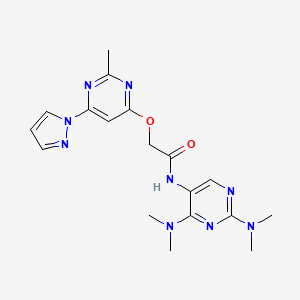

![ethyl 4-[(2,4-dioxo-1H-pyrimidin-5-yl)sulfonylamino]benzoate](/img/structure/B2920821.png)
![4-Chloro-2-(methylsulfanyl)pyrido[3`,2`:4,5]thieno[3,2-d]pyrimidine](/img/structure/B2920822.png)

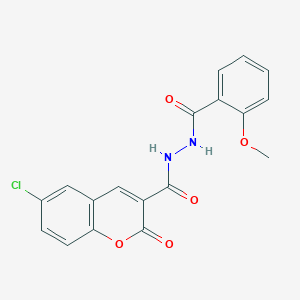
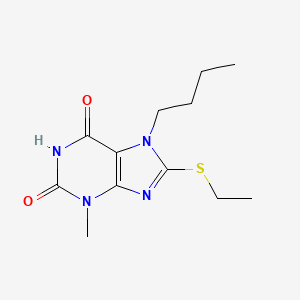
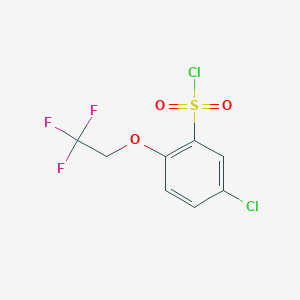
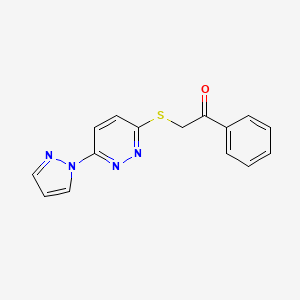

![N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920830.png)
